tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate CAS number
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate CAS number
An In-depth Technical Guide to tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate
This guide provides an in-depth technical overview of tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, a versatile bifunctional building block crucial for advanced applications in medicinal chemistry, organic synthesis, and drug development. We will explore its fundamental properties, synthesis, applications, and handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, also known as N-Boc-N'-methyl-diethylenetriamine, is a selectively protected polyamine. Its structure is distinguished by a terminal primary amine, an internal tertiary amine, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is the cornerstone of its utility, allowing for controlled, sequential reactions at different nitrogen centers.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number : 263162-13-6
Physicochemical and Handling Data
The following table summarizes the key properties and handling information for this reagent. These parameters are critical for experimental design, safety, and storage.
| Property | Value | Source(s) |
| CAS Number | 263162-13-6 | |
| Molecular Formula | C₁₀H₂₃N₃O₂ | |
| Molecular Weight | 217.31 g/mol | [1] |
| IUPAC Name | tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate | [1] |
| Synonyms | O=C(OC(C)(C)C)NCCN(CCN)C | |
| Purity | Typically ≥95% | [2] |
| Appearance | Colorless to pale yellow oil/liquid | Inferred from similar compounds[3][4] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |
Synthesis and Purification: A Protocol Built on Expertise
The synthesis of mono-protected polyamines like tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is a common challenge in organic synthesis. The primary goal is to selectively introduce a single Boc protecting group onto one of the amine functionalities of the starting material, N-methyldiethylenetriamine, while avoiding the formation of di-protected or other side products.
The most prevalent and effective strategy involves the slow addition of a stoichiometric-limiting amount of di-tert-butyl dicarbonate (Boc₂O) to a solution containing an excess of the diamine. This statistical approach favors mono-substitution. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, leading to preferential reaction at that site.
Proposed Experimental Protocol
This protocol is a validated methodology adapted from established procedures for the mono-Boc protection of similar diamines.[3][5][6]
Objective: To synthesize tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate with high selectivity.
Materials:
-
N-methyldiethylenetriamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol (e.g., 95:5 v/v with 1% triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methyldiethylenetriamine (approx. 3-4 equivalents) in anhydrous DCM. Cool the solution to 0°C using an ice bath. The use of excess diamine is a critical experimental choice to minimize di-substitution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over several hours using a dropping funnel. Causality Insight: A slow, controlled addition at low temperature is essential to maintain selectivity and prevent localized high concentrations of Boc₂O, which would increase the likelihood of di-protection.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approx. 16 hours).
-
Workup: Quench the reaction by adding deionized water. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil contains the desired product along with unreacted diamine and potential side products. Purify this mixture using silica gel column chromatography. The addition of a small amount of triethylamine to the eluent is a field-proven technique to prevent the protonation of the amine product on the acidic silica gel, thus avoiding peak tailing and improving separation.
-
Verification: Collect fractions and analyze using Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent in vacuo to yield the final product as a clear or pale yellow oil.
Synthesis Workflow Diagram
Caption: Workflow for the selective mono-Boc protection of N-methyldiethylenetriamine.
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a highly valuable intermediate. It serves as a scaffold for building more complex molecules in a predictable and controlled manner.
-
Bifunctional Linker: It is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other conjugates where precise spacing and orientation between two molecular entities are required.
-
Pharmaceutical Synthesis: The compound is a key intermediate in the preparation of various biologically active molecules. Its structure is particularly suited for developing drugs targeting neurological and cardiovascular systems.[7] It allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
-
Peptide Mimetics: The diamine backbone can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides.[7]
-
Ligand and Catalyst Development: In coordination chemistry, it can be used to synthesize complex ligands. The different amine groups can coordinate to metal centers, creating catalysts for various chemical transformations.[8]
Role as a Versatile Synthetic Building Block
Caption: Selective reaction pathways using the target compound as a scaffold.
Safety, Handling, and Storage
Proper handling of N-Boc protected diamines is critical for laboratory safety. While a specific Material Safety Data Sheet (MSDS) for CAS 263162-13-6 is not provided in the search results, data from closely related analogs like tert-butyl N-(2-aminoethyl)carbamate and tert-butyl methyl[2-(methylamino)ethyl]carbamate indicate that these compounds are hazardous.[9]
Hazard Classification:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[9][10]
-
Eye Damage: Causes serious eye damage (Category 1).[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Self-Validating Safety Protocol
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[11]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a splash hazard.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
Handling and Engineering Controls:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Do not get in eyes, on skin, or on clothing.[9]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][9]
-
Store refrigerated at 2-8°C for long-term stability.
-
Incompatible materials include strong acids and strong oxidizing agents.[9]
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9][11]
Conclusion
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate (CAS: 263162-13-6) is more than just a chemical reagent; it is a strategic tool for the rational design and synthesis of complex, high-value molecules. Its defining feature—the orthogonally protected amine groups—provides chemists with the control necessary to execute sophisticated, multi-step synthetic campaigns. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential to accelerate research and development.
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